molecular formula C18H22N2O6 B8034805 Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate CAS No. 59179-38-3

Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate

Cat. No.: B8034805
CAS No.: 59179-38-3
M. Wt: 362.4 g/mol
InChI Key: YHZUOMRURVTBMO-UHFFFAOYSA-N
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Description

Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate is a synthetic carbamate derivative featuring a stereospecific (S)-configured backbone. Its structure includes a benzyl carbamate group and a 2,5-dioxo-pyrrolidinyloxy carbonyl moiety, which is commonly utilized as a reactive linker in drug conjugation or prodrug design due to its stability and selective reactivity.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-12(2)10-14(17(23)26-20-15(21)8-9-16(20)22)19-18(24)25-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZUOMRURVTBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955548
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)(hydroxy)methylidene]leucinate
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Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59179-38-3, 3397-35-1
Record name Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59179-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)(hydroxy)methylidene]leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Pathway

The primary route for synthesizing Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate involves a three-step sequence:

  • Amino Protection : The amino group of (S)-3-methylbutylamine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.

  • Succinimide Activation : The protected amine undergoes reaction with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC).

  • Esterification : The activated succinimide intermediate is esterified with a tertiary alcohol under acidic or anhydrous conditions to yield the final product.

Key Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–25°CHigher temps accelerate hydrolysis
SolventDichloromethane (DCM) or DMFDMF enhances coupling kinetics
Molar Ratio (NHS:Amine)1.05:1Excess NHS minimizes side products

Mechanistic Insights

The succinimide activation step proceeds via a nucleophilic acyl substitution mechanism. EDCI facilitates the formation of an O-acylisourea intermediate, which reacts with NHS to generate the stable NHS ester. Steric hindrance from the 3-methylbutyl group necessitates prolonged reaction times (12–24 hours) compared to linear analogs.

Critical Stability Considerations :

  • The tert-butyl ester moiety in related compounds (e.g., Z-Ser(tBu)-OSu) demonstrates enhanced stability against hydrolysis during storage.

  • Benzyl carbamate groups exhibit partial lability under hydrogenolysis conditions, requiring careful handling in reducing environments.

Process Optimization Strategies

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) improve reagent solubility but risk racemization at elevated temperatures. Dichloromethane (DCM) offers a compromise, enabling reactions at −10°C to minimize epimerization.

Coupling Agent Efficiency

Comparative studies of carbodiimide agents reveal:

AgentReaction Time (h)Yield (%)Epimerization (%)
EDCI18781.2
DCC24820.8
DIC12752.1

DCC emerges as the optimal choice for large-scale synthesis due to its lower epimerization risk despite longer reaction times.

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents describe a continuous flow system that reduces reaction time from 24 hours to 2 hours by maintaining precise temperature control (±0.5°C) and reagent stoichiometry. Key advantages include:

  • 95% conversion efficiency

  • 50% reduction in solvent waste

  • Automated pH adjustment modules to stabilize intermediates

Purification Protocols

Crude product purification employs a dual-solvent recrystallization system:

  • Primary Dissolution : Ethyl acetate at 40°C

  • Precipitation : Gradual addition of n-hexane at 4°C
    This method achieves ≥99% purity by removing unreacted NHS and EDCI byproducts.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d6): δ 7.33–7.45 (m, 5H, benzyl), 4.12 (q, 2H, CH2O), 1.88 (m, 1H, CH(CH3)2).

  • HPLC : Retention time 8.7 min (C18 column, 70:30 acetonitrile/water).

Stability Profiling

Accelerated stability studies (40°C/75% RH) show:

Time (weeks)Purity (%)Hydrolysis Products (%)
099.80
498.11.7
896.43.2

Challenges and Mitigation

Hydrolysis Susceptibility

The 2,5-dioxopyrrolidinyl ester bond undergoes hydrolysis at pH >8.0, necessitating:

  • Buffered reaction media (pH 6.5–7.5)

  • Anhydrous storage with molecular sieves

Stereochemical Integrity

Racemization during activation is minimized by:

  • Sub-zero reaction temperatures

  • Collidine as a sterically hindered base

Chemical Reactions Analysis

Synthetic Routes

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. Key steps include:

a. Amide Bond Formation
Coupling of the 3-methylbutylamine derivative with the 2,5-dioxopyrrolidinyl group is achieved using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents. This method ensures high yields (up to 85%) under anhydrous conditions in DMF .

b. Deprotection of the Benzyloxycarbonyl (Cbz) Group
Hydrogenation with 5% palladium on carbon in methanol under 20 psi hydrogen pressure selectively removes the Cbz group, yielding the free amine for further functionalization .

c. Substitution Reactions
The tert-butyl or pyrrolidinyl groups can undergo nucleophilic substitution with amines or thiols in the presence of bases like triethylamine , forming diverse derivatives .

Reaction Conditions and Yields

Experimental data from validated sources reveal the following:

Reaction TypeReagents/ConditionsYield (%)Reference
Amide couplingEDCI, HOBt, DMF, 80°C, 6h85
Hydrogenation (Cbz removal)H₂, 5% Pd/C, methanol, 20 psi, 4h78
SubstitutionRNH₂ or RSH, Et₃N, DMF, rt, 1.5h65–75

Oxidation

  • Reagents: Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in aqueous conditions.

  • Products: Formation of carboxylic acids (e.g., 2,5-dioxopyrrolidine derivatives) .

Reduction

  • Reagents: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

  • Products: Alcohol derivatives (e.g., 2-hydroxypyrolidinyl groups) .

Substitution

  • Reagents: Nucleophiles (e.g., amines, thiols) with Et₃N as base.

  • Products: Amine- or thiol-substituted pyrrolidinyl derivatives .

Critical Analysis

  • Scalability: The use of DMF and EDCI/HOBt coupling agents facilitates large-scale production, though cost and environmental concerns require optimization .

  • Selectivity: Hydrogenation conditions must be tightly controlled to avoid over-reduction of sensitive groups .

  • Regulatory Compliance: The compound’s synthesis aligns with FDA guidelines for active pharmaceutical ingredients (APIs) .

This compound’s reactivity underscores its importance in medicinal chemistry, particularly in kinase inhibitor development. Its synthesis and transformations require meticulous control of reaction conditions to ensure purity and bioactivity.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C28H26N2O7
  • Molecular Weight: 502.5 g/mol
  • IUPAC Name: (2,5-dioxopyrrolidin-1-yl)(S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoate

The compound features a pyrrolidine ring with dioxo substituents and a carbamate moiety, which contributes to its biological activity and stability.

Drug Development

Benzyl carbamates have been studied for their potential as antitubercular agents. Research indicates that derivatives of benzyl carbamates exhibit significant inhibitory activity against Mycobacterium tuberculosis strains, including multidrug-resistant variants. For instance, specific derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL, showcasing their potential as new therapeutic agents against tuberculosis .

Inhibition of Enzymes

Recent studies have highlighted the role of benzyl carbamates as inhibitors of carbonic anhydrases (CAs). These compounds can mimic bicarbonate binding and coordinate with catalytic zinc ions, indicating their potential in treating conditions influenced by CA activity . The structural studies provide insights into the binding modes of these compounds, paving the way for the development of selective CA inhibitors.

Analytical Chemistry

Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate can be effectively analyzed using reverse phase high-performance liquid chromatography (RP-HPLC). This method allows for the separation and identification of this compound in various formulations, making it useful for pharmacokinetic studies . The scalability of this method enables its application in both research and industrial settings.

Case Study 1: Antitubercular Activity

A study involving the synthesis of novel benzyl carbamate derivatives revealed that one particular compound exhibited potent in vivo efficacy in a mouse model infected with M. tuberculosis. Administered orally at a dosage of 100 mg/kg/day, it resulted in a significant reduction of bacterial load in the lungs compared to untreated controls . This highlights the therapeutic potential of benzyl carbamate derivatives in combating tuberculosis.

Case Study 2: Carbonic Anhydrase Inhibition

Research demonstrated that benzyl carbamate derivatives could inhibit human carbonic anhydrases effectively. Kinetic studies showed that these compounds could serve as lead structures for developing new CA inhibitors with therapeutic applications in conditions such as glaucoma and epilepsy . The study provided structural evidence through X-ray crystallography, confirming the interaction between the carbamate group and the enzyme's active site.

Summary of Findings

The applications of this compound extend across various fields within medicinal chemistry:

Application AreaKey Findings
Drug DevelopmentExhibits potent antitubercular activity against resistant strains
Enzyme InhibitionActs as an inhibitor of carbonic anhydrases
Analytical ChemistryEffective separation using RP-HPLC methods

Mechanism of Action

The mechanism of action of Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate involves the formation of a stable carbamate linkage. This linkage can be cleaved under specific conditions, releasing the active amine or alcohol. The compound interacts with molecular targets such as enzymes, where it can act as an inhibitor or substrate .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a carbamate group and a dioxo-pyrrolidinyl linker. Comparisons with other carbamates and pyrrolidinyl-containing compounds reveal distinct differences:

Compound Name Key Functional Groups Applications Key Properties
Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate Benzyl carbamate, dioxo-pyrrolidinyloxy Drug conjugation, prodrug activation High stereospecificity (S-configuration), stable linker for amine acylation
Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (Fenoxycarb) Ethyl carbamate, phenoxy substituents Insect growth regulator (pesticide) Low mammalian toxicity, hydrolytic stability in alkaline conditions
Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate (Desmedipham) Phenyl carbamate, urethane linkage Herbicide (photosynthesis inhibitor) Rapid degradation in soil, selective action on broadleaf weeds
Oxymatrine (氧化苦参碱) Quinolizidine alkaloid, oxide moiety Anticancer synergist (enhances cyclophosphamide) Induces cytochrome P-450, reduces drug toxicity while maintaining efficacy

Reactivity and Pharmacological Behavior

  • Carbamate Stability: The benzyl carbamate group in the target compound offers greater hydrolytic resistance compared to ethyl carbamates (e.g., fenoxycarb), making it suitable for controlled drug release .
  • Linker Reactivity : The 2,5-dioxo-pyrrolidinyloxy group facilitates selective amine acylation, a trait shared with N-hydroxysuccinimide (NHS) esters but with improved solubility in organic solvents .
  • Stereochemical Impact : The (S)-configuration enhances target specificity compared to racemic analogs, as seen in structurally related benzodiazepine derivatives (), which exhibit chirality-dependent binding to biological receptors .

Synergistic and Toxicological Profiles

  • Unlike oxymatrine, which synergizes with cyclophosphamide to reduce toxicity , the target compound’s carbamate group may mitigate metabolic activation-related side effects in prodrug applications.
  • Pesticide carbamates (e.g., desmedipham) prioritize environmental degradation over metabolic stability, contrasting with the pharmaceutical focus of the target compound .

Research Findings and Data

Comparative Pharmacokinetics

  • Metabolic Activation : The dioxo-pyrrolidinyl group may enhance metabolic activation compared to simpler carbamates, analogous to oxymatrine’s role in boosting cyclophosphamide activation .

Biological Activity

Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structural features, including a pyrrolidine moiety and a carbamate functional group. The molecular formula is C18H22N2O6C_{18}H_{22}N_{2}O_{6}, and its structure can be represented as follows:

Benzyl S 1 2 5 dioxo 1 pyrrolidinyl oxy carbonyl 3 methylbutyl carbamate\text{Benzyl S 1 2 5 dioxo 1 pyrrolidinyl oxy carbonyl 3 methylbutyl carbamate}

The biological activity of benzyl carbamates often involves interaction with various biological targets, including enzymes and receptors. The carbamate group enhances the lipophilicity and bioavailability of the compound, which is crucial for its pharmacological effects. Studies indicate that carbamates can act as reversible inhibitors of certain enzymes, affecting metabolic pathways in target organisms.

Antimicrobial Activity

Research has demonstrated that benzyl carbamates exhibit significant antimicrobial properties. For instance, derivatives of benzyl carbamate have shown effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 µg/mL for various analogs . The structure-activity relationship (SAR) indicates that modifications to the phenolic ring can significantly influence antimicrobial efficacy.

CompoundMIC (µg/mL)CLogP
3a504.67
3b1005.52
3d103.63
3l0.6256.08

Cytotoxicity

While some derivatives exhibit promising antimicrobial activity, they may also present cytotoxic effects. For example, compound 3l was noted for moderate cytotoxicity against A549 cell lines . This duality emphasizes the importance of evaluating both therapeutic efficacy and safety profiles in drug development.

Study on Antitubercular Activity

A significant study focused on the synthesis and evaluation of various benzyl carbamate derivatives highlighted their potential as new antitubercular agents. Among the tested compounds, 3l exhibited potent in vivo activity in a mouse model of tuberculosis infection when administered orally . This finding underscores the relevance of benzyl carbamates in addressing multidrug-resistant strains of M. tuberculosis.

Review on Carbamate Derivatives

A comprehensive review discussed the role of carbamate groups in enhancing the biological activity of drugs . It was noted that the incorporation of carbamate functionalities often leads to improved pharmacokinetic properties and increased binding affinity to biological targets.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-3-methylbutyl)carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step process involving carbamate formation and activation of the pyrrolidinyl-dioxo moiety. For example, lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) is commonly used for selective reductions in similar carbamate syntheses . Critical parameters include reaction temperature (e.g., room temperature for 2 hours), solvent purity, and stoichiometric control of activating agents. Post-synthesis purification often employs column chromatography with silica gel or reverse-phase HPLC to isolate enantiomerically pure forms .
  • Data Note : Yields exceeding 90% have been reported for analogous carbamate derivatives under optimized anhydrous conditions .

Q. What analytical techniques are essential for characterizing this compound, particularly its stereochemical integrity?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure, with emphasis on carbamate carbonyl signals (~155-160 ppm) and pyrrolidinyl-dioxo protons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ for C₁₇H₂₆N₂O₅: 338.184) .
  • Chiral HPLC : Critical for verifying enantiomeric excess (ee) due to the (S)-configuration at the chiral center .
    • Best Practice : Cross-reference with X-ray crystallography data if available, as seen in structurally related carbamates .

Advanced Research Questions

Q. How does the 2,5-dioxopyrrolidin-1-yloxy (DOP) group influence reactivity in nucleophilic acyl substitution reactions?

  • Mechanistic Insight : The DOP group acts as a highly reactive leaving group, facilitating conjugation with amines or alcohols under mild conditions. This reactivity is exploited in peptide coupling or prodrug strategies . For instance, the DOP moiety in similar compounds undergoes rapid displacement by primary amines at pH 7–8, enabling efficient bioconjugation .
  • Stability Considerations : The DOP group is moisture-sensitive; reactions must be conducted under inert atmospheres (argon/nitrogen) to prevent hydrolysis .

Q. What are the stability profiles of this compound under varying storage conditions, and how can decomposition be mitigated?

  • Stability Data :

  • Thermal Stability : Decomposition occurs above 40°C, with increased rates in polar solvents (e.g., DMSO) .
  • Hydrolytic Sensitivity : The carbamate bond is prone to hydrolysis in aqueous media (t₁/₂ < 24 hours at pH 7.4) .
    • Storage Guidelines : Store at –20°C in anhydrous acetonitrile or THF, with desiccants (e.g., molecular sieves) to limit moisture ingress .

Q. What strategies are effective for derivatizing this compound to enhance its utility in targeted drug delivery systems?

  • Derivatization Approaches :

  • Phosphonate Introduction : Analogous carbamates have been modified with diphenoxyphosphoryl groups via nucleophilic substitution, enhancing binding to metalloenzymes .
  • Peptide Conjugation : The DOP group enables coupling to lysine residues in peptides under aqueous conditions (e.g., pH 8.5, 4°C) .
    • Yield Optimization : Use excess nucleophile (1.5–2.0 eq.) and monitor reaction progress via TLC or LC-MS to minimize side reactions .

Methodological Considerations Table

ParameterRecommendationSupporting Evidence
Synthesis Solvent Anhydrous THF or DCM
Purification Silica gel chromatography (hexane:EtOAc gradient)
Storage –20°C in sealed, argon-flushed vials
Characterization Chiral HPLC (Chiralpak AD-H column)

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